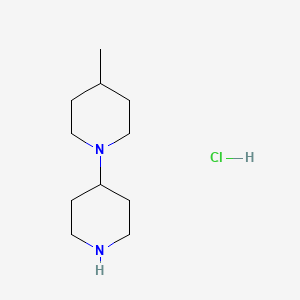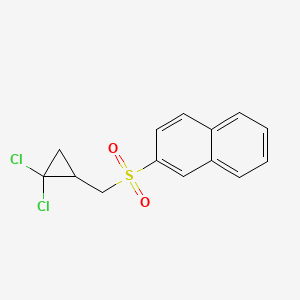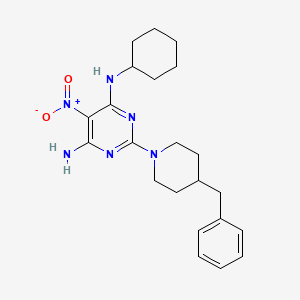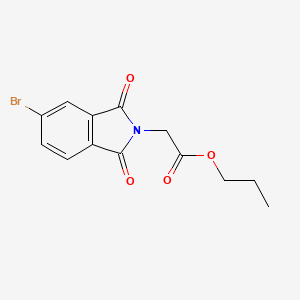
4-Methyl-1,4'-bipiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,4’-bipiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . 4-Methyl-1,4’-bipiperidine hydrochloride is used in various scientific research applications and has potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,4’-bipiperidine hydrochloride can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using palladium and rhodium catalysts . This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Another method involves the use of homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
Industrial Production Methods
Industrial production of 4-Methyl-1,4’-bipiperidine hydrochloride typically involves large-scale hydrogenation processes using palladium and rhodium catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,4’-bipiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of 4-Methyl-1,4’-bipiperidine hydrochloride.
Scientific Research Applications
4-Methyl-1,4’-bipiperidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-1,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways for 4-Methyl-1,4’-bipiperidine hydrochloride are still under investigation, but it is believed to modulate neurotransmitter systems and exhibit potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinopiperidine: Another piperidine derivative with similar structural features.
Piperine: A naturally occurring piperidine alkaloid with various biological activities.
Uniqueness
4-Methyl-1,4’-bipiperidine hydrochloride is unique due to its specific substitution pattern and potential pharmacological activities. Its unique structure allows it to interact with different molecular targets compared to other piperidine derivatives, making it a valuable compound for scientific research and pharmaceutical development .
Properties
CAS No. |
1089279-43-5 |
|---|---|
Molecular Formula |
C11H23ClN2 |
Molecular Weight |
218.77 g/mol |
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;/h10-12H,2-9H2,1H3;1H |
InChI Key |
VZZZNEWHRINDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12483128.png)
![[4-(Diphenylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B12483133.png)


![5-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483158.png)


![4-Amino-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylic acid](/img/structure/B12483167.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B12483171.png)
amino}acetic acid hydrochloride](/img/structure/B12483183.png)
![N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide](/img/structure/B12483185.png)
